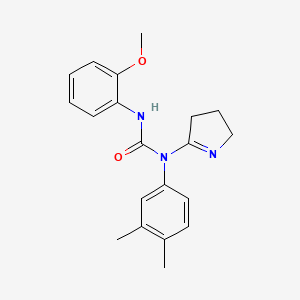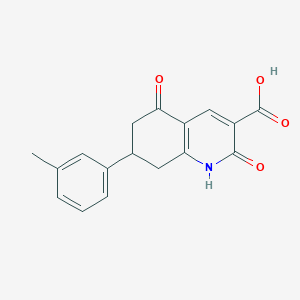
N-(2-chlorophenyl)-2,4-dihydroxyquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-chlorophenyl)-2,4-dihydroxyquinoline-3-carboxamide” is a compound that contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains an amide group (CONH2) and two hydroxyl groups (OH) attached to the quinoline ring, and a 2-chlorophenyl group attached to the nitrogen atom of the amide group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoline ring, possibly through a Skraup or Doebner-Miller synthesis, followed by the introduction of the amide and hydroxyl groups . The 2-chlorophenyl group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic quinoline ring system, the polar amide group, and the two polar hydroxyl groups . The presence of these polar groups would likely result in the formation of hydrogen bonds, both within the molecule itself and with other molecules .Chemical Reactions Analysis
The compound contains several functional groups that could undergo chemical reactions. The amide group could undergo hydrolysis, particularly under acidic or basic conditions, to form a carboxylic acid and an amine . The hydroxyl groups could be involved in condensation reactions, and the aromatic rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar amide and hydroxyl groups would likely make this compound more soluble in polar solvents like water . The aromatic rings would contribute to the compound’s stability and could also influence its color .Wissenschaftliche Forschungsanwendungen
- Findings : The 1,2,3-triazole derivatives exhibited antifungal properties. Molecular docking studies revealed their binding affinity to the active site of cytochrome P450 lanosterol 14α-demethylase of Candida albicans. These compounds hold promise for novel therapeutic agents .
- Results : These compounds demonstrated antioxidant potential, which could be relevant for combating oxidative damage .
- Outcome : The compound showed promising effects against Mycobacterium tuberculosis, suggesting its potential as an antitubercular agent .
- Findings : Theoretical evaluation revealed cross-sections, mass distributions, and prompt neutron emission. This research contributes to understanding fission processes and isotope yields .
- Significance : This discovery earned the 2015 Nobel Physics Prize and has implications for our understanding of neutrinos .
Antifungal Activity
Antioxidant Potential
Antitubercular Activity
Radioisotope Production
Neutrino Oscillation Studies
Other Potential Applications
Wirkmechanismus
Target of Action
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is suggested that indole derivatives interact with their targets through hydrogen bonds . This interaction can lead to changes in the function of the target, resulting in the observed biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can vary widely, depending on the specific biological activity being exerted.
Pharmacokinetics
The pharmacokinetics of similar compounds, such as ketamine, have been studied extensively . These studies could provide a basis for understanding the potential pharmacokinetic behavior of N-(2-chlorophenyl)-2,4-dihydroxyquinoline-3-carboxamide.
Result of Action
Indole derivatives have been shown to exert a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds . For example, the efficacy of the urea herbicide cumyluron is influenced by its low aqueous solubility and non-volatile nature .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-10-6-2-4-8-12(10)19-16(22)13-14(20)9-5-1-3-7-11(9)18-15(13)21/h1-8H,(H,19,22)(H2,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWJLAXNWKHROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2,4-dihydroxyquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2752021.png)
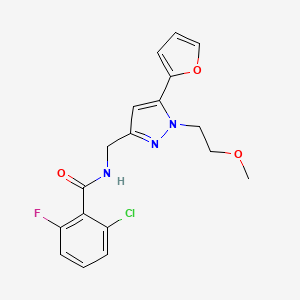
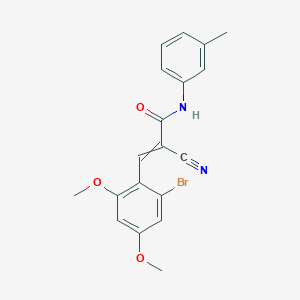
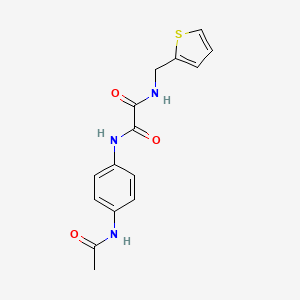
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2752029.png)
methanamine](/img/structure/B2752032.png)
![ethyl 6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B2752034.png)
![2-[(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2752035.png)
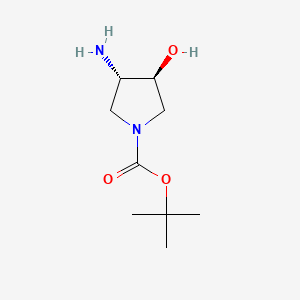

![1-(2,5-dimethoxyphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2752040.png)
